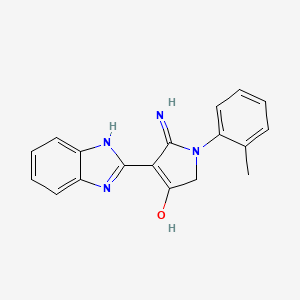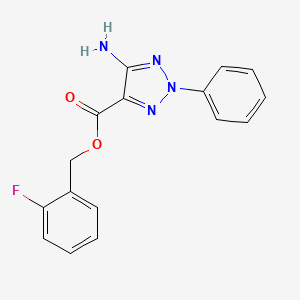
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine, the benzodiazole ring can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative.
Pyrrolone Ring Formation: The pyrrolone ring can be constructed via a condensation reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolone intermediates under specific conditions, such as using a catalyst or under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
“5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Pyrrolone Derivatives: Compounds featuring the pyrrolone ring.
Uniqueness
The uniqueness of “5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE” lies in its combined benzodiazole and pyrrolone structures, which might confer unique chemical and biological properties not found in simpler analogs.
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methylphenyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-6-2-5-9-14(11)22-10-15(23)16(17(22)19)18-20-12-7-3-4-8-13(12)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDWEOSORNSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl [5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6051164.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6051168.png)
![7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL ETHYL ETHER](/img/structure/B6051170.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![1-(2-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B6051192.png)
![N-[3-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide](/img/structure/B6051197.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6051208.png)
![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)
![N~1~-(3-bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6051226.png)
![2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B6051231.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine](/img/structure/B6051236.png)
![1-[1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-1-propanol](/img/structure/B6051259.png)

